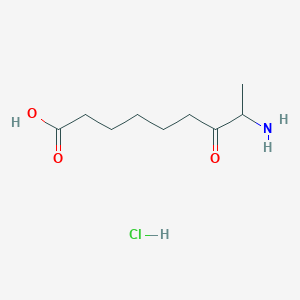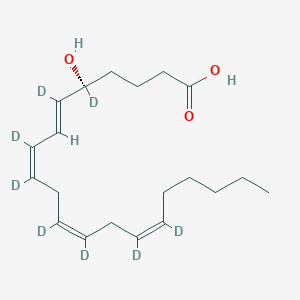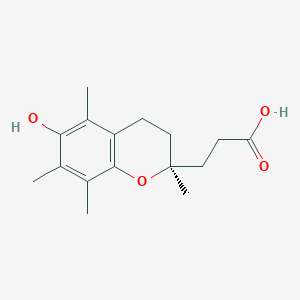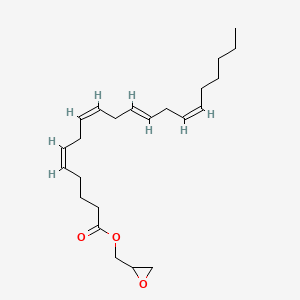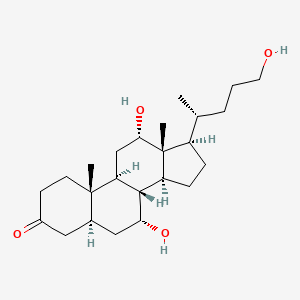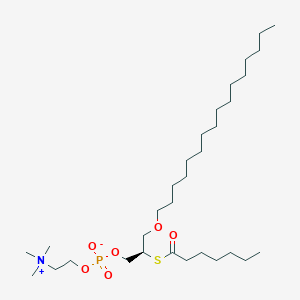
Heptanoyl Thio-PC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptanoyl Thio-Phosphatidylcholine is a thiolated phosphatidylcholine derivative characterized by the presence of a heptanoyl fatty acid chain and a sulfur-containing (thio) group linked to a phosphatidylcholine backbone . This compound is commonly used as a substrate for phospholipase activity assays due to its unique chemical structure .
Métodos De Preparación
Heptanoyl Thio-Phosphatidylcholine can be synthesized through the following steps:
Synthesis of the Thioester Analog: The synthesis begins with the preparation of the thioester analog of glycerophospholipids.
Purification: The crude product is then purified using chromatographic techniques to obtain the desired compound with high purity (≥98%).
Formulation: The purified compound is formulated as a solution in ethanol or other suitable solvents for storage and use.
Análisis De Reacciones Químicas
Heptanoyl Thio-Phosphatidylcholine undergoes various chemical reactions, including:
Reduction: The thioester bond can be reduced to form the corresponding alcohol and thiol.
Substitution: The heptanoyl group can be substituted with other acyl groups through transesterification reactions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and acid or base catalysts for substitution reactions . The major products formed from these reactions include sulfoxides, sulfones, alcohols, and thiols .
Aplicaciones Científicas De Investigación
Heptanoyl Thio-Phosphatidylcholine has several scientific research applications:
Lipid Membrane Studies: It is used to artificially modify cell membranes or create model lipid bilayers, allowing scientists to study how these modifications affect membrane fluidity, phase behavior, and interaction with proteins.
Phospholipase Activity Assays: It serves as a convenient colorimetric substrate for the measurement of phospholipase activity, particularly for enzymes like phospholipase A2.
Protein-Lipid Interactions: Its unique structure makes it a valuable tool for studying protein-lipid interactions and the role of lipids in biological processes.
Mecanismo De Acción
The mechanism of action of Heptanoyl Thio-Phosphatidylcholine involves its interaction with phospholipase enzymes. The thioester bond in the compound is hydrolyzed by the enzyme, releasing the heptanoyl group and generating a colorimetric signal that can be measured . This allows researchers to quantify phospholipase activity and study the enzyme’s kinetics and specificity .
Comparación Con Compuestos Similares
Heptanoyl Thio-Phosphatidylcholine is similar to other thiolated phosphatidylcholine derivatives, such as Diheptanoyl Thio-Phosphatidylcholine. it contains an ether-linked saturated C16 moiety at the sn-1 position rather than a heptanoyl thiol ester . This structural difference results in lower activity when assayed with certain phospholipase enzymes, such as porcine pancreatic and bee venom sPLA2 . Other similar compounds include Thioetheramide-Phosphatidylcholine and Thioesteramide-Phosphatidylcholine .
Propiedades
Fórmula molecular |
C31H64NO6PS |
|---|---|
Peso molecular |
609.9 g/mol |
Nombre IUPAC |
[(2R)-2-heptanoylsulfanyl-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C31H64NO6PS/c1-6-8-10-12-13-14-15-16-17-18-19-20-21-23-26-36-28-30(40-31(33)24-22-11-9-7-2)29-38-39(34,35)37-27-25-32(3,4)5/h30H,6-29H2,1-5H3/t30-/m1/s1 |
Clave InChI |
HWBAKTCCNWQOTL-SSEXGKCCSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]octadeca-9,12-dienehydrazide](/img/structure/B10767104.png)
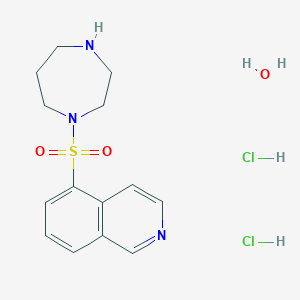
![cyclo[OVal-D-N(Me)Phe-OVal-D-N(Me)Phe-OVal-D-N(Me)Phe]](/img/structure/B10767117.png)

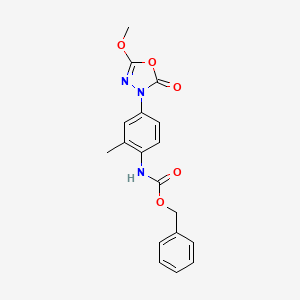
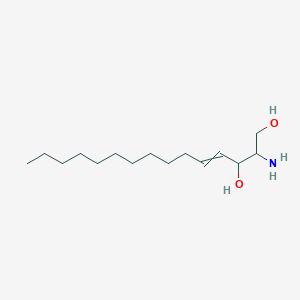
![(1S,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,22S,25R,27R,28R,29S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone](/img/structure/B10767149.png)
